molecular formula C8H8BrFO B1447599 (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 1026088-11-8

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B1447599
CAS No.: 1026088-11-8
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-YFKPBYRVSA-N
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Description

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Reduction: The reduction of the intermediate compound to obtain the ethan-1-ol group can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions followed by reduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Potassium fluoride (KF), cesium fluoride (CsF), other nucleophiles or electrophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Various substituted phenyl ethan-1-ol derivatives

Scientific Research Applications

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and interactions, particularly those involving halogenated phenyl groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-chlorophenyl)ethan-1-ol
  • (1S)-1-(4-iodophenyl)ethan-1-ol
  • (1S)-1-(4-methylphenyl)ethan-1-ol

Uniqueness

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring This combination of halogens can significantly affect the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules

Properties

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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